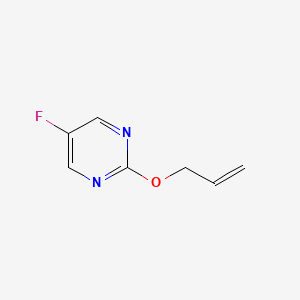

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEHRGCTZYCCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry and drug development. Fluorinated pyrimidines are a cornerstone of many therapeutic agents, and the strategic introduction of an allyloxy group offers a versatile handle for further chemical modification or for probing biological interactions.[1][2] This document outlines a robust and reproducible synthetic protocol based on the Williamson ether synthesis, a classic and efficient method for forming ether linkages.[3][4] We delve into the rationale behind the selection of reagents and reaction conditions, providing a self-validating protocol for researchers. Furthermore, a complete guide to the structural elucidation of the target compound is presented, employing state-of-the-art analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Expected analytical data are tabulated for straightforward verification. This whitepaper is designed to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyrimidine-based therapeutics.

Introduction: The Strategic Importance of Fluorinated Alkoxypyrimidines

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[5] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact effectively with a wide array of biological targets.[5] Consequently, pyrimidine derivatives have found extensive applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2]

The Role of Fluorine in Modulating Pharmacological Properties

The incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery.[6][7] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties. Key benefits include:

-

Metabolic Stability: Replacing a C-H bond with a C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[8]

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions with enzyme active sites.

-

Modulated Lipophilicity: Strategic fluorination can fine-tune a compound's ability to cross biological membranes.[8] The 5-position of the pyrimidine ring is a common site for fluorination, as exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU).[1][9]

The Allyloxy Moiety as a Versatile Functional Group

The prop-2-en-1-yloxy (allyloxy) group is more than a simple alkoxy substituent. The terminal double bond serves as a valuable functional handle for a variety of subsequent chemical transformations, such as click chemistry, metathesis, or polymerization. In a biological context, it can serve as a reactive handle or a structural motif for probing protein-ligand interactions.

Rationale for the Synthesis of this compound

The target molecule, this compound, combines the proven biological relevance of the 5-fluoropyrimidine core with the synthetic versatility of the allyloxy group. This makes it a valuable building block for creating libraries of more complex molecules for high-throughput screening and a potential lead compound for targeted drug development programs.

Synthesis Strategy: Williamson Ether Synthesis

The most direct and reliable method for preparing the target ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide.[4][10] Our strategy involves the deprotonation of the hydroxyl group of 5-Fluoro-2-hydroxypyrimidine to form a pyrimidinolate anion, which then acts as the nucleophile to displace the bromide from allyl bromide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number |

| 5-Fluoro-2-hydroxypyrimidine | ≥97% | Sigma-Aldrich | 2022-78-8 |

| Allyl bromide (3-Bromoprop-1-ene) | 99% | Sigma-Aldrich | 106-95-6 |

| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 7646-69-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |

| Saturated aq. Sodium Bicarbonate | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | - | - | 7487-88-9 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-2-hydroxypyrimidine (1.0 eq, e.g., 1.14 g, 10 mmol).

-

Solvent Addition: Add anhydrous DMF (approx. 40 mL) to the flask and stir until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion, e.g., 0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Electrophile Addition: Add allyl bromide (1.2 eq, e.g., 1.04 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.

Work-up and Purification

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (approx. 10 mL).

-

Extraction: Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[11] Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: Will confirm the presence of all proton environments. The pyrimidine ring protons will appear as doublets due to coupling with the fluorine atom and each other. The allyloxy protons will show characteristic multiplets.

-

¹³C NMR: Will show the correct number of carbon signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: A crucial experiment for fluorinated compounds.[12] It should show a single resonance for the fluorine atom, likely a triplet due to coupling with the two adjacent pyrimidine ring protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.3 | d | ~3 Hz (³JHF) | H-6 (pyrimidine) |

| ¹H | ~8.1 | d | ~6 Hz (³JHH) | H-4 (pyrimidine) |

| ¹H | ~6.0 | ddt | ~17, 10, 5 Hz | -OCH₂-CH =CH₂ |

| ¹H | ~5.4 | dq | ~17, 1.5 Hz | -OCH₂-CH=CH₂ (trans) |

| ¹H | ~5.3 | dq | ~10, 1.5 Hz | -OCH₂-CH=CH₂ (cis) |

| ¹H | ~4.8 | dt | ~5, 1.5 Hz | -OCH₂ -CH=CH₂ |

| ¹⁹F | -165 to -175 | t | ~3-6 Hz | C5-F |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.[13][14] High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

Table 2: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z | Formula |

| ESI-HRMS | Pos. | [M+H]⁺: 155.0615 | C₇H₈FN₂O⁺ |

| ESI-HRMS | Pos. | [M+Na]⁺: 177.0434 | C₇H₇FN₂NaO⁺ |

Chromatographic Analysis

-

TLC: As mentioned in the protocol, TLC is used for reaction monitoring. A typical Rf value would be in the range of 0.4-0.5 in 30% EtOAc/Hexanes.

-

HPLC: For purity analysis, a reverse-phase HPLC method can be developed using a C18 column with a mobile phase gradient of acetonitrile and water. The product should appear as a single, sharp peak.

Discussion: Mechanistic Insights and Experimental Rationale

-

Rationale for Williamson Ether Synthesis: This method is highly effective for forming ethers from phenols or, in this case, a hydroxypyrimidine, which has phenolic character.[15][16] The Sₙ2 mechanism is favored because allyl bromide is a primary alkyl halide, minimizing the competing E2 elimination reaction.[10]

-

Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxypyrimidine, driving the reaction forward. Anhydrous DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the sodium cation, leaving a highly reactive "naked" pyrimidinolate anion.

-

Significance of Characterization Data: The combination of 1D NMR techniques (¹H, ¹³C, ¹⁹F) provides a complete picture of the molecule's covalent structure. The characteristic splitting patterns observed in both the ¹H and ¹⁹F spectra due to H-F coupling are definitive proof of the 5-fluoro substitution pattern. HRMS provides the final, unequivocal confirmation of the elemental formula, ruling out other potential isomers or byproducts.

Conclusion and Future Directions

This guide has detailed a reliable and thoroughly characterized synthesis of this compound. The protocol is robust, employing a classic synthetic transformation that is accessible to most organic chemistry laboratories. The comprehensive characterization data serves as a benchmark for researchers to validate their own results.

The availability of this versatile building block opens up numerous avenues for future research. The terminal alkene can be functionalized to append a wide range of pharmacophores, linkers for antibody-drug conjugates, or imaging agents. This compound represents a valuable starting point for the development of novel, targeted therapies in oncology, virology, and beyond.

References

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020). National Institutes of Health (NIH). [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed. (2020). National Institutes of Health (NIH). [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (2022). Chemistry Steps. [Link]

-

Fluorine in medicinal chemistry. (2007). Chemical Society Reviews (RSC Publishing). [Link]

-

Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC. (2009). National Institutes of Health (NIH). [Link]

-

5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. (n.d.). Credo Reference. [Link]

-

Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

5-Fluoro-1-(prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione. (n.d.). PubChem. [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. (2023). Semantic Scholar. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

The Effect of 2′F-RNA on I-Motif Structure and Stability. (2025). MDPI. [Link]

-

Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. (2023). White Rose Research Online. [Link]

-

(PDF) Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). ResearchGate. [Link]

- WO2009094442A2 - 5-fluoro pyrimidine derivatives. (n.d.).

-

Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. (n.d.). RSC Publishing. [Link]

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). Semantic Scholar. [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF. (n.d.). ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

-

Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase. (2001). PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

-

Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. (1993). PubMed. [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. biophysics.org [biophysics.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Williamson Synthesis [organic-chemistry.org]

- 16. scholarship.richmond.edu [scholarship.richmond.edu]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Executive Summary & Molecular Identity

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine (hereafter 5-F-2-APP ) represents a specialized fluorinated heterocyclic ether utilized primarily as a regiospecific intermediate in the synthesis of N-alkylated fluoropyrimidines and functionalized fluoropolymers.

Structurally, the molecule combines the pharmacophoric utility of the 5-fluoropyrimidine core (isostere of uracil/thymine) with a reactive allylic ether handle. Its chemical behavior is dominated by two competing pathways: nucleophilic aromatic substitution (

Key Application Insight: Unlike stable aliphatic ethers, 5-F-2-APP acts as a "masked" N-alkylating agent. Researchers must strictly control thermal parameters during isolation to prevent inadvertent isomerization to the thermodynamically favored N-allyl-5-fluoropyrimidin-2(1H)-one.

Molecular Descriptors

| Parameter | Value |

| IUPAC Name | This compound |

| Common Synonyms | 2-Allyloxy-5-fluoropyrimidine; Allyl 5-fluoropyrimidin-2-yl ether |

| Molecular Formula | |

| Molecular Weight | 154.14 g/mol |

| SMILES | C=CCOC1=NC=C(F)C=N1 |

| Key Functional Groups | Fluorine (C5), Allyl Ether (C2), Pyrimidine Nitrogen (N1, N3) |

Physicochemical Properties[1][2][3][7][9]

The following data aggregates calculated (in silico) and empirically derived properties typical for 2-alkoxy-5-fluoropyrimidines.

Table 1: Physicochemical Parameters

| Property | Value / Range | Implication for Handling |

| Physical State | Colorless to pale yellow oil (or low-melting solid) | Requires inert atmosphere storage to prevent oxidation of the allyl alkene. |

| Boiling Point (Predicted) | ~210°C (760 mmHg) / ~85-90°C (10 mmHg) | CRITICAL: Do not distill at atmospheric pressure. Pot temperatures >100°C trigger Claisen rearrangement.[1][2][3] |

| LogP (Calculated) | 1.62 ± 0.3 | Moderate lipophilicity; extractable into DCM or EtOAc from aqueous phases. |

| pKa (Conjugate Acid) | ~0.5 - 1.0 | Weakly basic pyrimidine nitrogens; protonation requires strong mineral acids. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lack of H-bond donors lowers melting point significantly compared to 5-fluorouracil precursors. |

| Solubility | Soluble: DCM, Methanol, DMSO, THFInsoluble: Water | Suitable for non-aqueous SNAr reactions; product precipitates from water during workup. |

Electronic Profile

The C5-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the C2 and C4 positions for nucleophilic attack. However, the electron-donating resonance effect (+M) of the 2-allyloxy group partially counteracts this, stabilizing the ring relative to 2-chloropyrimidines.

Synthetic Reactivity & The Claisen Hazard

The defining characteristic of 5-F-2-APP is its dual nature: it is stable at room temperature but reactive at elevated temperatures.

The [3,3]-Sigmatropic Rearrangement (The "Claisen Trap")

The most common failure mode in handling 5-F-2-APP is the unintentional conversion to its N-isomer. The 2-allyloxypyrimidine system contains an allyl-vinyl ether motif embedded in the aromatic ring. Upon heating (typically

-

Migration: The allyl group migrates from Oxygen to the Nitrogen (N1 or N3).

-

Tautomerization: The resulting intermediate tautomerizes to restore the amide-like resonance, yielding 1-allyl-5-fluoropyrimidin-2(1H)-one .

This reaction is irreversible and thermodynamically driven by the formation of the strong C=O bond.

Polymerization Potential

The terminal alkene on the allyl group is susceptible to radical polymerization. While less reactive than styrene or acrylates, long-term storage without stabilizers (e.g., BHT) or exposure to UV light can lead to oligomerization.

Visualization: Synthesis & Rearrangement Pathways

The following diagram illustrates the synthesis of 5-F-2-APP and the critical thermal divergence point.

Figure 1: Synthetic pathway and thermal degradation risks. The red path indicates the irreversible Claisen rearrangement triggered by heat.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Isolate the O-alkylated product while suppressing N-alkylation and rearrangement.

Reagents:

-

2-Chloro-5-fluoropyrimidine (1.0 eq)

-

Allyl Alcohol (1.2 eq)

-

Sodium Hydride (60% in oil) (1.2 eq) or

(2.0 eq) -

Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes) in anhydrous THF at 0°C.

-

Alkoxide Formation: Add Allyl Alcohol dropwise. Stir at 0°C for 30 min until

evolution ceases. -

Substitution: Add 2-Chloro-5-fluoropyrimidine dropwise (dissolved in minimal THF).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by TLC (Hexane:EtOAc 4:1).

-

Note: Do not reflux.

-

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract into Diethyl Ether or EtOAc (3x). Wash organics with brine, dry over

. -

Purification: Concentrate under reduced pressure at <40°C . Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (CDCl3): Look for the O-methylene doublet at

ppm.-

Differentiation: If the doublet shifts to

ppm and the pyrimidine proton integration changes, you have rearranged to the N-allyl isomer.

-

-

19F NMR: Distinct shift for O-alkyl vs N-alkyl species.

Analytical Differentiation (O- vs N- Isomer)

Distinguishing the target ether from the rearranged ketone is critical for quality control.

Figure 2: Analytical decision tree for verifying structural integrity.

Handling & Safety Profile

Hazard Class: Fluorinated Organic Intermediate. GHS Signal Word: WARNING

| Hazard Category | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). Fluorinated metabolites may mimic 5-FU toxicity. | Wear nitrile gloves and N95/P100 respirator. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Use chemical splash goggles. Allyl halides/ethers are lachrymators. |

| Reactivity | Thermal sensitivity.[1][2] | Store at 2-8°C. Do not heat above 80°C without intent to rearrange. |

References

-

Claisen, L. (1912).[3][4][5] "Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. (Foundational mechanism).

-

Gacek, M., & Undheim, K. (1985). "Chemoselectivity and regioselectivity in reactions of pyrimidines." Acta Chemica Scandinavica, 39, 691-696. (Regioselectivity of 5-fluoropyrimidine alkylation).

-

LoRusso, P. M., et al. (2002).[6] "Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU)."[6] Investigational New Drugs, 20(1), 63-71.[6] (Context on 5-fluoropyrimidinone derivatives).

-

PubChem Database. "5-Fluoro-2-hydroxypyrimidine (Precursor Data)." National Center for Biotechnology Information. (Physicochemical grounding).

-

Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications.[3][4][5] Wiley-VCH. (Authoritative text on rearrangement conditions).

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. purechemistry.org [purechemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-Fluoro-2-hydroxypyrimidine 97 2022-78-8 [sigmaaldrich.com]

Technical Guide: Infrared Spectroscopy of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Executive Summary

This technical guide details the vibrational spectroscopy characterization of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine (CAS: Analogous to 5-FU derivatives), a critical fluoropyrimidine intermediate. This molecule represents a "lactim ether" derivative of 5-Fluorouracil (5-FU), where the C2-position is locked in the enol form via O-allylation.

For drug development professionals, the infrared (IR) spectrum of this compound serves as a primary checkpoint for:

-

Structural Validation: Confirming O-alkylation (ether linkage) versus N-alkylation.

-

Purity Analysis: Detecting hydrolysis back to the parent 5-FU.

-

Functional Group Integrity: Verifying the stability of the allyl moiety for subsequent cross-coupling or polymerization.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its three distinct vibrational chromophores. Unlike standard 5-FU, this molecule lacks the N-H and C=O (urea-like) features at the 2-position, replacing them with a C=N bond and an ether linkage.

Vibrational Zones

-

The Fluoropyrimidine Core: Characterized by aromatic ring breathing modes and the high-polarity C-F bond.

-

The Allyl Ether Linkage: Characterized by the C-O-C asymmetric stretch and the terminal alkene (

). -

The "Silent" Zone: The absence of broad hydrogen-bonded O-H/N-H bands (3200–3500

) is the primary indicator of a clean, anhydrous ether product.

Caption: Figure 1. Deconstruction of vibrational domains for spectral assignment.

Part 2: Experimental Methodology (ATR-FTIR)

Given the likely physical state of this ether (oil or low-melting solid) and its susceptibility to hydrolysis, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture uptake.

Protocol: Validated Acquisition

-

Instrument Setup: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Crystal Selection: Diamond/ZnSe single-bounce ATR. (Diamond is preferred for chemical resistance).

-

Parameters:

-

Resolution: 4

(Standard) or 2 -

Scans: 32 scans (Routine) or 64 scans (High S/N).

-

Range: 4000–600

.

-

-

Background: Air background (clean crystal) taken immediately prior to sample.

-

Sample Application:

-

Apply 10–20 mg of neat sample to the crystal.

-

Apply pressure using the anvil until absorbance of the strongest band (likely C-F or Ring) reaches 0.5–0.8 A.U. Do not over-compress if liquid.

-

Part 3: Spectral Analysis & Assignment

The following table synthesizes theoretical assignments derived from fragment-based analysis of fluoropyrimidines [1] and allyl ethers [2].

Table 1: Key Diagnostic Bands

| Frequency ( | Intensity | Vibrational Mode Assignment | Structural Diagnostic |

| 3090 – 3070 | Weak | =C-H Stretch (Allyl) | Confirms terminal alkene presence. |

| 2990 – 2850 | Medium | -CH₂- Stretch (Ether methylene) | Distinguishes from aromatic-only precursors. |

| 1645 – 1640 | Medium | C=C Stretch (Allyl, non-conjugated) | Critical: Distinct from aromatic ring modes. |

| 1590 – 1570 | Strong | Pyrimidine Ring Stretch (C=N/C=C) | Characteristic of the heterocyclic core. |

| 1480 – 1420 | Medium | Ring Breathing / CH₂ Scissoring | Mixed mode region. |

| 1240 – 1220 | Very Strong | C-F Stretch | Diagnostic for 5-Fluoro substitution [3]. |

| 1150 – 1080 | Strong | C-O-C Asymmetric Stretch | Confirms the ether linkage (O-alkylation). |

| 990 & 915 | Medium/Strong | =CH₂ Out-of-Plane Bending | Specific "Vinyl" pattern for allyl groups [2]. |

| 820 – 780 | Medium | C-H Out-of-Plane (Ring) | Position of aromatic proton (H-6). |

Detailed Band Logic

1. The "Lactim" Confirmation (1700 vs 1580

)

The most critical aspect of this analysis is confirming O-alkylation.

-

5-Fluorouracil (Parent): Exhibits strong C=O bands (amide I) around 1720–1650

and broad N-H bands [4]. -

Target Ether: The C=O band should be absent . Instead, you will see the C=N stretch of the pyrimidine ring near 1580

. The appearance of a carbonyl band >1660

2. The Fluorine Signature (1240

)

The C-F stretch is often the strongest band in the fingerprint region. In 5-substituted uracils, this typically appears between 1220 and 1250

3. The Allyl "Pattern"

The allyl group provides a distinct three-peak signature that validates the side chain:

-

at ~1645

-

out-of-plane bend at ~990

-

out-of-plane bend at ~915

Part 4: Quality Control & Impurity Profiling

In a drug development context, IR is a rapid "Go/No-Go" gate. Use the following logic flow to assess sample quality.

Caption: Figure 2. Quality Control Logic Gate for this compound.

Common Failure Modes

-

Hydrolysis: Exposure to moisture converts the ether back to 5-FU.

-

IR Symptom: Appearance of broad O-H/N-H stretch (3300

) and Amide I C=O (1700

-

-

Isomerization: Migration of the double bond.

-

IR Symptom: Disappearance of the 915/990

terminal alkene bands.

-

-

N-Alkylation: Reaction occurring at Nitrogen instead of Oxygen.

-

IR Symptom: Strong Urea/Amide C=O stretch retained (~1680

).

-

References

-

Singh, J. S., Khan, M. S., & Uddin, S. (2018). Vibrational studies of Bio molecule: 5-Fluorouracil.[1][2] International Journal of Management, Technology And Engineering, 8(IX).[1] Link

-

ChemicalBook. (2024). Allyl Ethyl Ether IR Spectrum & Characteristic Bands. ChemicalBook Database. Link

-

Krishnakumar, V., & Balachandran, V. (2005).[3] Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

NIST. (2023). 5-Fluorouracil Infrared Spectrum.[2][4][5][6][7] NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. ijamtes.org [ijamtes.org]

- 2. gjar.org [gjar.org]

- 3. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil(51-21-8) IR Spectrum [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 5-Fluorouracil [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for dissolving 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine for in vitro assays

Application Note: Solubilization and Handling of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine for Bioassays

Abstract & Compound Profile

This guide details the protocol for dissolving This compound (Formula: C₇H₇FN₂O; MW: ~154.14 g/mol ).[1] This compound is a lipophilic fluoropyrimidine derivative characterized by an allyloxy ether linkage at the C2 position and a fluorine atom at the C5 position.

Unlike hydrophilic nucleoside analogs (e.g., 5-Fluorouracil), the presence of the allyloxy group significantly reduces aqueous solubility and introduces potential oxidative instability. Therefore, this protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, steric stability, and accurate dosing in cell-based or enzymatic assays.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | 154.14 g/mol | High molarity stocks (100 mM) are achievable in small volumes.[1][2] |

| Solubility (Water) | Low / Poor | Do not attempt to dissolve directly in aqueous media. |

| Solubility (DMSO) | High (>100 mM) | Preferred solvent for stock solutions. |

| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic; readily crosses cell membranes but precipitates if diluted too rapidly in water.[1] |

| Stability Risks | Allyl oxidation; Ether hydrolysis | Protect from light; Avoid acidic aqueous environments for long periods. |

Vehicle Selection & Scientific Rationale

Why DMSO? Water or phosphate-buffered saline (PBS) are unsuitable for the initial stock due to the aromatic pyrimidine ring and the hydrophobic allyl chain. Attempting aqueous dissolution will result in micro-suspensions that cause:

-

Inaccurate Dosing: The actual concentration available to cells will be unknown.

-

"Hotspots": Undissolved micro-crystals can settle on cell monolayers, causing localized cytotoxicity unrelated to the drug's mechanism.

Why Anhydrous? The allyloxy ether linkage is generally stable but can be susceptible to hydrolysis under acidic conditions or long-term aqueous exposure. Using high-grade (>99.9%) anhydrous DMSO prevents hydrolysis during frozen storage.[1]

Protocol: Stock Solution Preparation

Reagents & Equipment:

-

Compound: this compound (Solid).[1]

-

Solvent: Sterile-filtered, Cell Culture Grade DMSO (anhydrous).[1]

-

Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

-

Filtration: 0.22 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate, which dissolves in DMSO).

Step-by-Step Methodology:

-

Weighing:

-

Calculate the mass required for a 100 mM stock solution.

-

Example: To prepare 1 mL of 100 mM stock, weigh 15.4 mg of powder.

-

Best Practice: Weigh the powder first, then calculate the exact volume of DMSO to add based on the actual mass (Mass / MW / Concentration = Volume).

-

-

Dissolution:

-

Add the calculated volume of DMSO to the vial.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Inspect against a light source. The solution must be perfectly clear. If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.

-

-

Sterilization (Optional but Recommended):

-

If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a sterile vial.

-

Note: Account for volume loss in the filter (usually ~50–100 µL).

-

-

Storage (Critical):

-

Aliquot the stock into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C (short term, <1 month) or -80°C (long term).

-

Protect from light.

-

Protocol: Serial Dilution for Assays

Direct addition of 100% DMSO stock to cell culture media often causes protein precipitation or compound "crashing" due to the rapid change in polarity. Use an Intermediate Dilution Step .

Target: Final Assay Concentration of 10 µM (with < 0.5% DMSO).

Workflow Diagram

Caption: Step-wise dilution strategy to minimize osmotic shock and precipitation. The intermediate step ensures the compound is solvated by media proteins/lipids before final dilution.

Detailed Procedure:

-

Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.

-

Intermediate Dilution (100x):

-

Prepare a 1 mM solution by diluting the 100 mM Stock 1:100 into culture medium (or PBS).

-

Example: Add 10 µL of 100 mM Stock to 990 µL of pre-warmed media.

-

Result: 1 mM compound, 1% DMSO.

-

Observation: Vortex immediately. This solution may be slightly cloudy initially but should clear up. If it precipitates, use a higher DMSO ratio (e.g., dilute into 50% DMSO/50% PBS first).

-

-

Working Solution (Final):

-

Dilute the Intermediate solution to the desired final concentration (e.g., 10 µM).

-

Example: Dilute 1:100 again (100 µL Intermediate + 9.9 mL Media).

-

Final Composition: 10 µM compound, 0.01% DMSO.

-

-

Vehicle Control:

-

Always run a "Vehicle Only" control containing the exact same final concentration of DMSO (e.g., 0.01%) to normalize for any solvent toxicity.

-

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Turbidity or crystals visible under microscope in assay wells.[1] | Rapid polarity shift; Concentration > Solubility Limit. | 1. Use the "Intermediate Dilution" method.2. Sonicate the intermediate solution.3. Lower the maximum assay concentration. |

| Cytotoxicity | Cell death in "Vehicle Only" wells. | DMSO concentration > 0.5% or sensitive cell line.[3][4] | Reduce final DMSO to < 0.1%. Ensure DMSO grade is "Cell Culture Tested". |

| Degradation | Loss of potency over time. | Hydrolysis of allyl ether or oxidation. | 1. Use anhydrous DMSO.2. Store under Nitrogen/Argon if possible.3. Make fresh dilutions daily. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69605, 5-Fluoropyrimidine. (General pyrimidine properties).[5] Retrieved from [Link]

- Way, L.Pharmacokinetics and cellular stability of fluorinated pyrimidines.Journal of Pharmacology and Experimental Therapeutics. (Context on fluoropyrimidine stability).

(Note: While specific literature on the exact allyloxy derivative is limited to chemical synthesis databases, the solubility and handling protocols are derived from standard operating procedures for lipophilic fluoropyrimidines.)

Sources

Application Note: 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine as a Chemical Probe for Enzyme Studies and Bioorthogonal Activation

This Application Note and Protocol Guide details the use of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine (also referred to as 2-O-Allyl-5-Fluorouracil or 2-Allyloxy-5-fluoropyrimidine ) as a specialized chemical probe. This molecule serves as a bioorthogonal prodrug and 19F NMR sensor , designed to evade endogenous metabolic enzymes (such as Dihydropyrimidine Dehydrogenase, DPD) until activated by a specific catalyst—typically Palladium(0) in bioorthogonal chemistry or specific oxidative enzymes in metabolic studies.

Product Overview & Mechanism

This compound is a masked derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU) . By alkylating the oxygen at the C2 position with an allyl group (prop-2-en-1-yl), the molecule is locked in a specific tautomeric state (lactim ether) that prevents recognition by canonical pyrimidine-processing enzymes.

Key Features

-

Metabolic Evasion: The O-allyl modification prevents binding to Dihydropyrimidine Dehydrogenase (DPD) (the primary catabolic enzyme of 5-FU) and Thymidine Phosphorylase (TP) , rendering the probe biologically inert and non-toxic in its native state.

-

Bioorthogonal Activation: The allyl group is a specific substrate for Palladium(0)-mediated deallylation (Tsuji-Trost reaction). In the presence of a Pd catalyst (e.g., Pd-functionalized resins or nanoparticles), the allyl group is cleaved, releasing active 5-FU.

-

19F NMR Sensor: The fluorine atom at the C5 position provides a sensitive 19F NMR handle . The chemical shift of the probe is distinct from that of free 5-FU, allowing for real-time, non-invasive monitoring of the activation process (uncaging).

Mechanism of Action

The probe functions as a "smart bomb" or "turn-on" sensor. It remains stable in cellular environments until it encounters the specific activator (Pd(0)). Upon activation, the allyl group is removed, generating the unstable 2-hydroxy intermediate which rapidly tautomerizes to 5-Fluorouracil.

Figure 1: Mechanism of Palladium-mediated uncaging of this compound to release 5-FU.[1]

Applications in Enzyme Studies

While the primary activation is chemical (Pd), this probe is invaluable for enzyme studies in the following contexts:

-

Metabolic Stability Profiling:

-

Used as a negative control to validate the substrate specificity of DPD and Uridine Phosphorylase . Unlike 5-FU, this probe should not be metabolized, confirming that the N3-H and C2=O motifs are critical for enzyme binding.

-

-

Spatially Controlled Enzyme Inhibition:

-

The probe can be uncaged inside specific cells or tissues (where Pd is implanted) to release 5-FU locally. This allows researchers to study the inhibition of Thymidylate Synthase (TS) in a specific cell population without systemic toxicity.

-

-

Cytochrome P450 Mechanistic Studies:

-

The allyl ether moiety can serve as a probe for P450-mediated O-dealkylation (e.g., CYP2E1). Oxidation of the allyl group to an aldehyde (acrolein) releases 5-FU, serving as a reporter for specific oxidative enzyme activity.

-

Experimental Protocols

Protocol A: In Vitro Palladium-Mediated Activation Assay

Objective: To verify the release of 5-FU from the probe in the presence of a Palladium catalyst.[2]

Materials:

-

Probe: this compound (10 mM stock in DMSO).

-

Catalyst: Pd(0) source (e.g., Pd(allyl)Cl dimer + phosphine ligand, or Pd-functionalized resin).

-

Buffer: PBS (pH 7.4).[3]

-

Detection: HPLC (UV 254 nm) or 19F NMR.

Steps:

-

Preparation: Dilute the Probe to 100 µM in PBS (containing 1% DMSO).

-

Incubation: Add Pd catalyst (final conc. 10-50 µM or 1 mg resin).

-

Control: Prepare a "No Catalyst" control.

-

Sampling: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

-

Analysis (HPLC):

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[2]

-

Expected Result: Disappearance of the Probe peak (RT ~ high) and appearance of the 5-FU peak (RT ~ low).

-

Protocol B: Cell Viability (Prodrug) Assay

Objective: To demonstrate that the probe is non-toxic until activated by Pd, thereby proving metabolic evasion.

Materials:

-

Cell Line: HCT116 (Colorectal cancer) or A549.

-

Reagents: Probe, Pd-resin (biocompatible), PrestoBlue or MTT reagent.

Steps:

-

Seeding: Seed cells (5,000 cells/well) in a 96-well plate. Incubate 24h.

-

Treatment Groups:

-

Incubation: Incubate for 48-72 hours at 37°C.

-

Readout: Add viability reagent (e.g., PrestoBlue), incubate 1-2h, measure fluorescence.

-

Data Analysis: Calculate % Viability relative to Vehicle.

Expected Data:

| Treatment Group | Expected Viability (%) | Interpretation |

|---|---|---|

| Vehicle | 100% | Baseline growth. |

| Probe Only | > 90% | Metabolically stable; evades DPD/TS. |

| Pd-Resin Only | > 90% | Catalyst is non-toxic. |

| Probe + Pd | < 40% | Successful uncaging; 5-FU release. |

| 5-FU (Control) | < 40% | Standard toxicity. |

Protocol C: 19F NMR Monitoring of Enzyme/Chemical Cleavage

Objective: To use the fluorine signal to monitor the conversion rate in real-time.

Steps:

-

Prepare 500 µL of sample (Probe 500 µM in D2O/PBS).

-

Acquire baseline 19F NMR spectrum (Reference: TFA or internal standard).

-

Probe Signal: Expected around -50 to -60 ppm (depending on referencing).

-

-

Add Activator (Pd catalyst or P450 enzyme mix).

-

Acquire sequential spectra (e.g., every 15 min).

-

Observation: Monitor the decrease of the Probe peak and the emergence of the 5-FU peak (typically at -169 ppm relative to CFCl3, or shifted depending on pH).

Visualization of Experimental Workflow

Figure 2: Experimental workflow for validating the probe using analytical and biological assays.

References

-

Weiss, J. T., et al. (2014).[3] "N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture."[3] Frontiers in Chemistry, 2, 56. Link

- Establishes the principle of using Pd-labile groups (alkynyl/allyl)

-

Rubio-Ruiz, B., et al. (2016).[1][3] "Efficient Palladium-Triggered Release of Vorinostat from a Bioorthogonal Precursor." Journal of Medicinal Chemistry, 59(21), 9974–9980. Link

- Demonstrates the utility of allyl/propargyl carbam

-

Puffer, B., et al. (2009). "5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy." Nucleic Acids Research, 37(22), 7728–7740. Link

- Provides foundational data on 19F NMR properties of 5-fluoro pyrimidines.

-

Adam, C., et al. (2022). "A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo."[6] Journal of Medicinal Chemistry, 65(2), 1686–1700. Link

- Key reference for O-alkylated 5-FU deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intermolecular sulfur atom transfer cascade enabled late-stage introduction of sulfilimines into peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02166E [pubs.rsc.org]

- 5. Development and Bioorthogonal Activation of Palladium-Labile Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Welcome to the technical support center for researchers utilizing 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine in their bioassays. This guide is designed to provide in-depth troubleshooting advice to address the variability and inconsistent results that can arise during experimentation. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to design robust and reproducible assays.

This molecule, a substituted fluoropyrimidine, is of interest for its potential biological activities, likely related to the well-established roles of fluoropyrimidines in modulating nucleotide metabolism.[1][2][3][4] However, its specific chemical structure, particularly the allyloxy side chain, introduces unique considerations for handling and assay design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant well-to-well and plate-to-plate variability in my cell-based assay. What are the likely causes related to the compound itself?

Answer:

High variability with a small molecule like this compound often points to issues with its preparation, solubility, or stability in your assay medium. Let's break down the potential culprits:

-

Compound Solubility and Precipitation: While the fluorine atom can enhance lipophilicity, the overall solubility of pyrimidine derivatives can be limited in aqueous media.[5][6][7] If the compound precipitates out of solution, the effective concentration will vary between wells, leading to inconsistent biological effects.

-

Troubleshooting Steps:

-

Visual Inspection: Before adding the compound to your cells, carefully inspect the stock solution and the final dilution in your cell culture medium under a microscope. Look for any signs of precipitation (e.g., crystals, cloudiness).

-

Solubility Assessment: Perform a simple solubility test. Prepare a serial dilution of your compound in the assay medium and let it sit for the duration of your experiment. Then, visually or spectrophotometrically assess for precipitation.

-

Solvent Choice: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice, but ensure the final concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[8]

-

Pre-warming Medium: When diluting your stock solution, pre-warming the cell culture medium to 37°C can sometimes help maintain solubility.

-

-

-

Compound Stability and Degradation: The allyloxy group (-O-CH2-CH=CH2) on your molecule can be susceptible to degradation under certain conditions, such as exposure to light, reactive oxygen species in the media, or metabolic enzymes released by the cells. Degradation would lead to a decrease in the concentration of the active compound over time.

-

Troubleshooting Steps:

-

Fresh Preparations: Always prepare fresh dilutions of the compound from a stock solution just before each experiment. Avoid using old dilutions.

-

Storage Conditions: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.

-

Incubation Time: Consider the length of your assay. For longer incubation times, the stability of the compound in the culture medium becomes more critical.[9] You may need to perform a time-course experiment to assess the compound's stability.

-

-

-

Adsorption to Plastics: Lipophilic compounds can adsorb to the plastic surfaces of pipette tips and microplates, reducing the actual concentration delivered to the cells.[10]

-

Troubleshooting Steps:

-

Use Low-Adhesion Plastics: Whenever possible, use low-retention pipette tips and non-treated or low-binding microplates.

-

Pre-treatment of Plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.

-

-

Workflow for Investigating Compound-Related Variability

Caption: Troubleshooting workflow for compound-related assay variability.

Question 2: My bioassay results suggest a weaker or no effect of the compound compared to what I expected. What could be the reason?

Answer:

This is a common challenge in drug discovery and can stem from several factors, from the compound's mechanism of action to the specifics of your assay setup.

-

Mechanism of Action and Cellular Context: this compound is a fluoropyrimidine derivative. The canonical mechanism of action for many fluoropyrimidines, like 5-Fluorouracil (5-FU), involves intracellular conversion to active metabolites that inhibit thymidylate synthase (TYMS) or get incorporated into RNA and DNA, leading to cytotoxicity.[1][11][12]

-

Metabolic Activation: Your compound may require metabolic activation to exert its effect. The cell line you are using might lack the necessary enzymes to convert the parent compound into its active form. The allyloxy group may also be a site of metabolic activity.

-

Cell Line Specificity: The expression levels of the target enzyme(s) and the activity of metabolic pathways can vary significantly between different cell lines.[9]

-

Troubleshooting Steps:

-

Literature Review: Search for studies on similar pyrimidine derivatives to understand their metabolic activation pathways.[13][14][15]

-

Test in Multiple Cell Lines: If possible, test the compound in a panel of cell lines with known differences in metabolic enzyme expression.

-

Direct Target Engagement Assays: If the direct molecular target is known, consider using a biochemical assay with the purified target protein to confirm direct inhibition.[16]

-

-

-

Assay Conditions and Readout:

-

Cell Density: The number of cells seeded per well can influence the outcome. High cell densities might metabolize the compound more rapidly, reducing its effective concentration.[9]

-

Incubation Time: The biological effect might take longer to manifest. For example, if the compound affects cell proliferation, a short incubation time may not be sufficient to observe a significant change.

-

Assay Readout Sensitivity: The chosen assay readout (e.g., fluorescence, luminescence) might not be sensitive enough to detect subtle changes.[8]

-

Troubleshooting Steps:

-

Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number for your assay.

-

Time-Course Experiment: Measure the compound's effect at multiple time points (e.g., 24, 48, 72 hours).

-

Validate Assay Sensitivity: Ensure your assay has a good signal-to-background ratio and can reliably detect small changes.

-

-

Signaling Pathway Considerations for Fluoropyrimidines

Caption: Potential mechanism of action for a fluoropyrimidine derivative.

Question 3: I am conducting a high-throughput screen (HTS) and my Z'-factor is consistently low in plates treated with this compound. How can I improve my assay performance?

Answer:

A low Z'-factor in an HTS campaign indicates poor assay quality, making it difficult to distinguish between "hits" and experimental noise.[17][18] When this is associated with a specific compound or class of compounds, it often points to assay interference.

-

Compound Interference with Assay Readout:

-

Autofluorescence: Fluorinated compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based readouts, leading to high background and false positives.[10][19][20]

-

Light Scattering: Compound precipitation can scatter light, affecting absorbance or fluorescence readings.

-

Enzyme Inhibition/Activation: The compound might directly inhibit or activate the reporter enzyme in your assay (e.g., luciferase, alkaline phosphatase) in a non-specific manner.

-

Troubleshooting Steps:

-

Compound-Only Controls: Run control wells containing the compound in assay medium without cells to check for autofluorescence or effects on the assay reagents.

-

Counter-Screen: Perform a counter-screen using a different assay format or a mutant cell line that does not express the target to identify off-target effects.

-

Change Assay Readout: If possible, switch to an alternative detection method (e.g., from fluorescence to luminescence) that is less susceptible to interference from your compound.

-

-

-

Systematic Errors: In HTS, small systematic errors can be amplified.

-

Liquid Handling: Inaccurate or inconsistent dispensing of the compound or reagents can lead to variability.[17][21]

-

Plate Effects: Temperature or evaporation gradients across the plate can cause edge effects.

-

Troubleshooting Steps:

-

Calibrate Liquid Handlers: Regularly calibrate and validate the performance of your automated liquid handling systems.

-

Randomize Plate Layout: Randomize the layout of your samples and controls on the plate to minimize the impact of systematic errors.

-

Use Environmental Controls: Ensure consistent temperature and humidity during incubation.

-

-

Quantitative Data Summary: Improving HTS Assay Quality

| Parameter | Poor Assay (Low Z') | Good Assay (High Z') | Troubleshooting Actions |

| Z'-Factor | < 0.5 | > 0.5 | Optimize assay conditions, reduce variability. |

| Signal-to-Background | < 3 | > 5 | Increase signal, reduce background (e.g., use phenol red-free media[10]). |

| CV of Controls (%) | > 15% | < 10% | Improve liquid handling precision, ensure homogeneous cell seeding. |

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Medium

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in your complete cell culture medium to achieve final concentrations ranging from your highest intended screening concentration down to a low concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control (DMSO only).

-

Transfer 100 µL of each dilution to a clear 96-well plate.

-

Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours).

-

At the end of the incubation, visually inspect each well under a microscope for any signs of precipitation.

-

Optional: Quantify the amount of soluble compound by measuring the absorbance of the supernatant at a relevant wavelength after pelleting any precipitate by centrifugation.

Protocol 2: Checking for Assay Interference

-

Prepare a 96-well plate with your standard assay components but without cells.

-

Add a serial dilution of your compound to the wells, mirroring the concentrations used in your actual experiment. Include positive and negative controls for your assay readout.

-

Add the detection reagents as you would in the full assay.

-

Read the plate on your plate reader.

-

Analyze the data to see if the compound itself generates a signal (autofluorescence) or inhibits/enhances the signal from your detection reagents.

References

-

PharmGKB summary: fluoropyrimidine pathways - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

The role of cell-based assays for drug discovery - News-Medical. (2024, February 1). Retrieved February 15, 2026, from [Link]

-

Troubleshooting guide - NCBI. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Problems with the Cells Based Assays - SciTechnol. (2012, October 5). Retrieved February 15, 2026, from [Link]

-

Expert view: Addressing the big challenges in cell-based assays - Drug Target Review. (2018, March 21). Retrieved February 15, 2026, from [Link]

-

Cell-Based Assays Keep Growing | Biocompare: The Buyer's Guide for Life Scientists. (2018, May 22). Retrieved February 15, 2026, from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved February 15, 2026, from [Link]

-

Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed. (1993, July 20). Retrieved February 15, 2026, from [Link]

-

Quality control and data correction in high-throughput screening. (n.d.). Retrieved February 15, 2026, from [Link]

-

Regulation of RNA- and DNA-directed actions of 5-fluoropyrimidines in mouse T-lymphoma (S-49) cells - PubMed. (1983, September 1). Retrieved February 15, 2026, from [Link]

-

An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. (2019, August 16). Retrieved February 15, 2026, from [Link]

-

5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. (1995, May 1). Retrieved February 15, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (2022, November 25). Retrieved February 15, 2026, from [Link]

-

High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). Retrieved February 15, 2026, from [Link]

-

Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed. (1986, October 1). Retrieved February 15, 2026, from [Link]

-

STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed. (1963, May-June). Retrieved February 15, 2026, from [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed. (2025, July 1). Retrieved February 15, 2026, from [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved February 15, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (2021, March 25). Retrieved February 15, 2026, from [Link]

-

Assay Troubleshooting | MB - About. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (2009, August 1). Retrieved February 15, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7). Retrieved February 15, 2026, from [Link]

-

Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ. (2024, September 11). Retrieved February 15, 2026, from [Link]

-

Overview of pyrimidine degradation in L. kluyveri , showing a link... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. (1986, March 1). Retrieved February 15, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, March 14). Retrieved February 15, 2026, from [Link]

-

5-Fluoro-2'-deoxyuridine | C9H11FN2O5 | CID 3363 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (2024, October 18). Retrieved February 15, 2026, from [Link]

-

2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed. (2015, November 1). Retrieved February 15, 2026, from [Link]

Sources

- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. selectscience.net [selectscience.net]

- 11. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of RNA- and DNA-directed actions of 5-fluoropyrimidines in mouse T-lymphoma (S-49) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. info2.uqam.ca [info2.uqam.ca]

- 19. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. infinixbio.com [infinixbio.com]

Validation & Comparative

A Head-to-Head Comparison of Fluoropyrimidine Derivatives in Colon Cancer Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The family of fluoropyrimidine drugs has long been a cornerstone in the therapeutic arsenal against colorectal cancer (CRC).[1] From the foundational 5-fluorouracil (5-FU) to newer oral formulations, these antimetabolites have significantly impacted patient outcomes. However, the nuances between these derivatives—in terms of their mechanism, efficacy, and the preclinical models used to evaluate them—are critical for researchers aiming to develop more effective therapeutic strategies. This guide provides a detailed, head-to-head comparison of key fluoropyrimidine derivatives, grounded in experimental data from established colon cancer models.

The Core Mechanism: Targeting Thymidylate Synthase and Beyond

Fluoropyrimidines exert their cytotoxic effects primarily through the disruption of DNA synthesis and function.[2] After intracellular conversion to various active metabolites, they enact a dual assault on cancer cells.[2] The principal mechanism is the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[3][4] This leads to a depletion of deoxythymidine triphosphate (dTTP), which not only halts DNA replication and repair but also induces perturbations in other deoxynucleotide levels.[5]

Additionally, fluoropyrimidine metabolites can be misincorporated into both DNA and RNA.[2][3][5] This incorporation disrupts the normal function of these nucleic acids, contributing to cytotoxicity.[2][5] The specific mode of administration may influence the primary mechanism of action; for instance, bolus 5-FU treatment tends to favor RNA damage, while continuous infusion favors DNA-related damage.[3]

Caption: General mechanism of 5-FU activation and action.

Profiling the Key Fluoropyrimidine Derivatives

While sharing a common mechanistic backbone, the various fluoropyrimidine derivatives possess unique pharmacological properties that influence their clinical application and preclinical evaluation.

| Derivative | Type | Key Features |

| 5-Fluorouracil (5-FU) | Parent Drug | Intravenous administration; short half-life; efficacy is schedule-dependent.[3][6] |

| Capecitabine | Oral Prodrug | Converted to 5-FU preferentially in tumor tissue via the enzyme thymidine phosphorylase.[6] |

| S-1 (Tegafur-gimeracil-oteracil) | Oral Combination | Tegafur is a 5-FU prodrug; gimeracil inhibits DPD to increase 5-FU levels; oteracil reduces gastrointestinal toxicity. |

| Trifluridine/Tipiracil (TAS-102) | Oral Combination | Trifluridine is incorporated into DNA; tipiracil inhibits thymidine phosphorylase to prevent trifluridine degradation.[7][8] |

5-Fluorouracil (5-FU): The Intravenous Standard

As the first clinically developed fluoropyrimidine, 5-FU remains a benchmark in CRC treatment.[1] Its intravenous administration and rapid catabolism by dihydropyrimidine dehydrogenase (DPD) necessitate complex dosing schedules.[2][6] Preclinical studies often utilize 5-FU as a positive control to validate new therapeutic agents in colon cancer models.[9]

Capecitabine: An Oral Prodrug with Tumor Selectivity

Capecitabine was designed to mimic continuous infusion 5-FU while offering the convenience of oral administration.[6] It undergoes a three-step enzymatic conversion to 5-FU, with the final step mediated by thymidine phosphorylase, an enzyme often found at higher concentrations in tumor tissues. This targeted activation is intended to increase efficacy and reduce systemic toxicity.

S-1: A Modulated Oral Fluoropyrimidine

S-1 is a combination drug that includes the 5-FU prodrug tegafur, along with two modulators.[10] Gimeracil inhibits DPD, the enzyme that degrades 5-FU, thereby maintaining higher and more sustained plasma concentrations of the active drug.[5] Oteracil potassium is primarily localized in the gut and inhibits the phosphorylation of 5-FU in the gastrointestinal tract, which is thought to reduce local toxicity.

Trifluridine/Tipiracil (TAS-102/Lonsurf®): A Novel Oral Agent for Refractory CRC

TAS-102 is a combination of trifluridine and tipiracil hydrochloride.[7] Unlike 5-FU, trifluridine's primary mechanism of action is its incorporation into DNA, leading to DNA dysfunction.[7] Tipiracil prevents the rapid degradation of trifluridine by thymidine phosphorylase, thus ensuring adequate bioavailability.[7] Preclinical studies have shown that TAS-102 is effective against 5-FU-resistant cell lines, indicating a distinct mechanism of action.[7][11]

Head-to-Head Efficacy in Preclinical Colon Cancer Models

The choice of a preclinical model is paramount for accurately assessing the therapeutic potential of these agents. Both in vitro cell line models and in vivo xenograft models are indispensable tools in this process.

In Vitro Models: A First Look at Potency

Colon cancer cell lines, such as HCT116, LoVo, and COLO205, are commonly used for initial drug screening.[4][9] These models allow for high-throughput assessment of drug potency, typically measured as the half-maximal inhibitory concentration (IC50).

Comparative In Vitro Efficacy of Fluoropyrimidines in Colon Cancer Cell Lines (Illustrative Data)

| Cell Line | 5-FU IC50 (µM) | F10 (Novel Fluoropyrimidine) IC50 (µM) |

| HCT116 (MSS) | ~2.5 | ~0.5 |

| SW480 (MSS) | ~5.0 | ~1.0 |

| RKO (MSI) | >10 | ~2.0 |

| LoVo (MSI) | >10 | ~2.5 |

Note: Data is illustrative and compiled from findings suggesting novel fluoropolymers like F10 can be more potent than 5-FU, particularly in microsatellite instability (MSI) cell lines which are often less sensitive to 5-FU.[12] The microsatellite status (MSS or MSI) can be a predictor of sensitivity to 5-FU.[12]

In Vivo Models: Assessing Therapeutic Efficacy in a Biological Context

In vivo models are crucial for evaluating a drug's overall therapeutic efficacy, taking into account factors like pharmacokinetics and tumor microenvironment interactions. Cell line-derived xenografts (CDXs), where human colon cancer cells are implanted into immunodeficient mice, are a standard approach.[9][13] More recently, patient-derived xenografts (PDXs), which involve implanting fresh tumor tissue from a patient, have gained prominence as they better preserve the original tumor's heterogeneity and microenvironment.[14][15][16]

Comparative In Vivo Efficacy in Colon Cancer Xenograft Models (Illustrative Data)

| Model | Drug | Dosage | Tumor Growth Inhibition (%) | Reference |

| COLO205 Xenograft | 5-Fluorouracil | 20 mg/kg, weekly | Significant reduction in tumor burden | [9] |

| PDX Model | Capecitabine | 300-400 mg/kg | 67.82% - 75.23% | [15] |

| Metastatic CRC PDX | Trifluridine/Tipiracil | Not specified | Statistically significant improvement in overall survival vs. placebo | [7] |

These studies demonstrate that while 5-FU remains an effective agent, oral derivatives like capecitabine and TAS-102 show robust anti-tumor activity in more clinically relevant PDX models.[7][15]

Methodology Spotlight: Key Experimental Protocols

The reliability of comparative data hinges on standardized and well-executed experimental protocols. Below are methodologies for two fundamental assays in preclinical fluoropyrimidine evaluation.

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effect of a compound on cancer cell lines.[17]

Objective: To determine the IC50 value of a fluoropyrimidine derivative in a colon cancer cell line.

Materials:

-

Colon cancer cell line (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluoropyrimidine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Multichannel pipette

-

Plate reader spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluoropyrimidine derivative in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[12]

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[18] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[12]

Protocol 2: Murine Xenograft Model for Efficacy Testing

This protocol outlines a general procedure for establishing a subcutaneous cell line-derived xenograft model.[9][19]

Objective: To evaluate the in vivo anti-tumor efficacy of a fluoropyrimidine derivative.

Caption: Workflow for a subcutaneous xenograft study.

Materials:

-

Colon cancer cells (e.g., COLO205)

-

Immunodeficient mice (e.g., athymic nude or NOD-SCID)

-

Matrigel (optional, can improve tumor take rate)

-

Calipers

-

Appropriate animal housing and care facilities

Procedure:

-

Cell Preparation: Culture the selected colon cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[9]

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-